
Mdmb-butinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDMB-BUTINACA: is a synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide family. It was first identified in Sweden in May 2023 and has since been sold as a designer drug . This compound has a similar chemical structure to other potent cannabinoid agonists such as ADB-BUTINACA and MDMB-5’Br-BUTINACA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDMB-BUTINACA involves the reaction of 1-butyl-1H-indazole-3-carboxylic acid with methyl 2-amino-3,3-dimethylbutanoate under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MDMB-BUTINACA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: MDMB-BUTINACA is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their potential therapeutic applications .
Medicine: Although not approved for medical use, this compound is studied for its potential effects on the endocannabinoid system and its implications for treating conditions such as chronic pain and inflammation .
Industry: In the forensic industry, this compound is used for the detection and analysis of synthetic cannabinoids in biological samples, aiding in the identification of drug abuse cases .
Mechanism of Action
MDMB-BUTINACA exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the central nervous system and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and produce various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to mimic the effects of natural cannabinoids like delta-9-tetrahydrocannabinol (THC) .
Comparison with Similar Compounds
- ADB-BUTINACA
- MDMB-5’Br-BUTINACA
- 4F-MDMB-BINACA
- JWH-073
Comparison: MDMB-BUTINACA shares structural similarities with these compounds, particularly in the indazole-3-carboxamide core structure. it is unique in its specific substitutions, which may result in different binding affinities and potencies at cannabinoid receptors . For example, ADB-BUTINACA and MDMB-5’Br-BUTINACA have similar effects but may differ in their metabolic stability and duration of action .
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H27N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h8-11,16H,6-7,12H2,1-5H3,(H,20,23)/t16-/m1/s1 |
InChI Key |
YHAWFWPNIXPRDT-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)

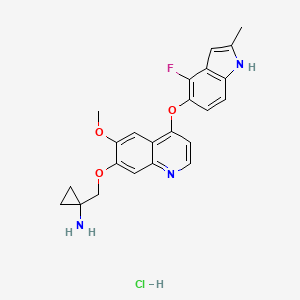

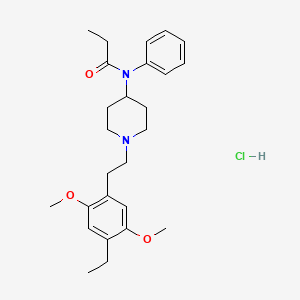
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)

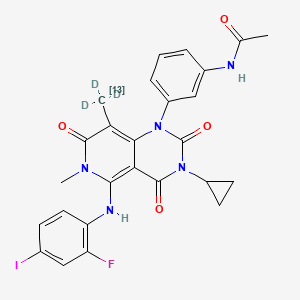
![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)
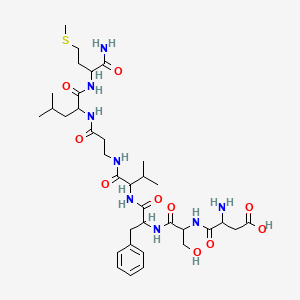

![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)
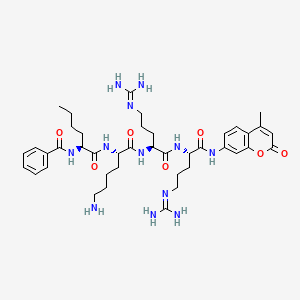
![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)
